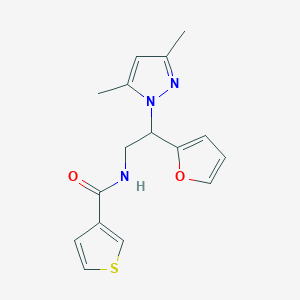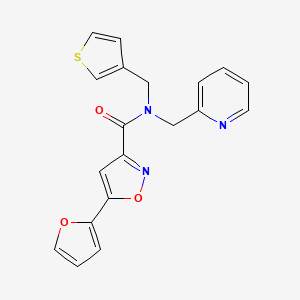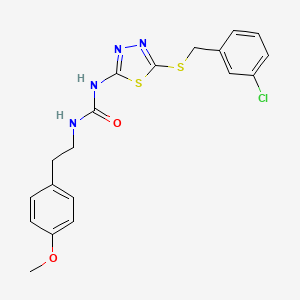
2,7-diphenyl-9H-carbazole
説明
2,7-Diphenyl-9H-carbazole is an organic compound . It is a white to light yellow crystal that is soluble in various organic solvents such as benzene, dichloromethane, and dimethylformamide . It has good electron transport properties and can be used in organic optoelectronic materials, solid-state light-emitting diodes (OLEDs), and photoelectric conversion devices .
Synthesis Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The preparation of carbazole having functionalization in 3,6 position and N-vinyl carbazole from 9H-carbazole are quite simple .Molecular Structure Analysis
The molecular formula of 2,7-Diphenyl-9H-carbazole is C24H17N . Carbazole units are advantageous because of their intriguing properties which include the presence of bridged biphenyl unit providing a material with a lower bandgap, the inexpensive raw material (9H-carbazole), and the natural functionalizing ability of nitrogen atom .Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .Physical And Chemical Properties Analysis
2,7-Diphenyl-9H-carbazole has a melting point of 345 °C . It is a solid at 20 degrees Celsius . It is soluble in various organic solvents such as benzene, dichloromethane, and dimethylformamide .科学的研究の応用
Optoelectronic Properties
“2,7-diphenyl-9H-carbazole” is a compound with excellent optoelectronic properties . These properties make it a suitable candidate for use in nanodevices , where its high charge carrier mobility and excellent morphological stability are crucial. The compound’s ability to conduct electricity and its unique optical characteristics allow for the development of advanced nanoscale electronic devices .
Conducting Polymers
The compound serves as a building block for conducting polymers like polycarbazoles. These polymers are of significant interest due to their high electrical conductivity and environmental stability . They are used in various applications, including rechargeable batteries and electrochemical transistors , where stable and efficient charge transport is required .
Electropolymerization
Carbazole moieties, including “2,7-diphenyl-9H-carbazole,” can be electropolymerized to form poly(2,7-carbazole)s. These materials are notable for their lower bandgap energies and extended conjugation length , which are beneficial for creating materials with enhanced optoelectronic applications .
Organic Photovoltaics (OPVs)
This compound is also utilized in the field of organic photovoltaics . Its good electron-transporting properties make it a valuable material for organic solar cells , where it helps in the efficient conversion of solar energy into electrical energy .
Organic Light-Emitting Diodes (OLEDs)
In the manufacturing of OLEDs , “2,7-diphenyl-9H-carbazole” plays a critical role due to its good electron transport and emission properties . OLEDs benefit from the compound’s stability and performance, leading to better display and lighting technologies .
Photoconductive Materials
The compound’s considerable photoconductive properties make it suitable for use in photoconductors . These materials are essential in devices that detect or measure light intensity, such as photocopiers and photosensors .
Safety And Hazards
When handling 2,7-Diphenyl-9H-carbazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Polycarbazole and its derivatives have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors . The predominant objective of ongoing research is to effectuate a comprehensive study of carbazole based conducting polymers, its derivatives, applications, and various synthesis methods .
特性
IUPAC Name |
2,7-diphenyl-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-21-22-14-12-20(18-9-5-2-6-10-18)16-24(22)25-23(21)15-19/h1-16,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLCIOKUOGGKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diphenyl-9H-carbazole | |
CAS RN |
42448-04-4 | |
| Record name | 2,7-Diphenyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

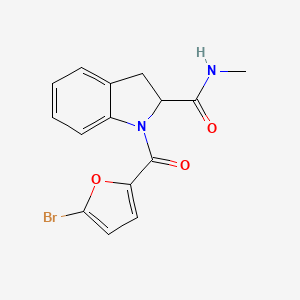
![N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2927555.png)
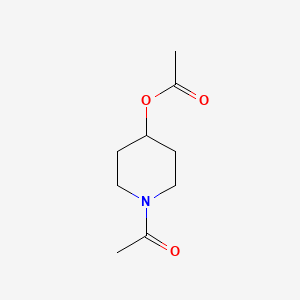

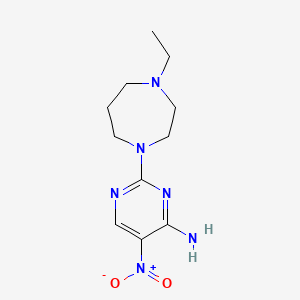
![6-(2-Butoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2927560.png)
![2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2927562.png)
![5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2927565.png)
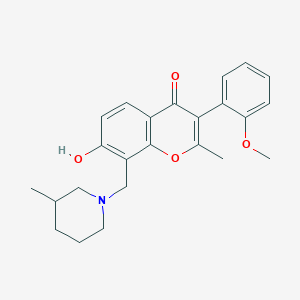
![2,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2927568.png)
![(Z)-methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2927569.png)
